3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that allows for diverse applications, ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of boron reagents in the Suzuki-Miyaura coupling is particularly notable for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a sulfide derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent in various biological assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenylsulfonyl)piperazine: Shares a similar sulfonyl group but differs in the piperidine and pyridazine moieties.
Phenylboronic Acid Derivatives: Used in similar synthetic applications, particularly in the Suzuki-Miyaura coupling reaction.
Uniqueness
3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in drug discovery and material synthesis.
Properties
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZNRAZCQPMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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